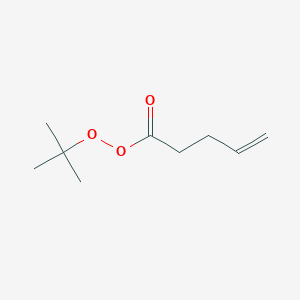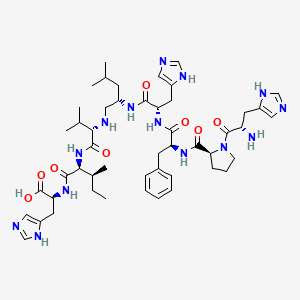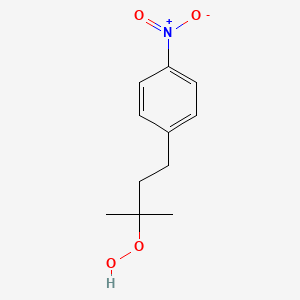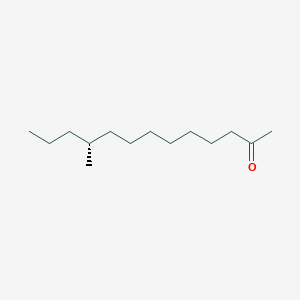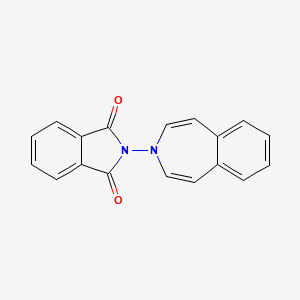
2-Acetyloxysulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyloxysulfonylacetic acid is an organic compound with a unique structure that combines an acetyl group, a sulfonyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxysulfonylacetic acid typically involves the reaction of acetic anhydride with sulfonylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyloxysulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Acetyloxysulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 2-Acetyloxysulfonylacetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Sulfonylacetic acid: Shares the sulfonyl and acetic acid moieties but lacks the acetyl group.
Acetylacetic acid: Contains the acetyl and acetic acid groups but lacks the sulfonyl group.
Sulfonylacetic anhydride: A related compound with similar reactivity but different structural features.
Uniqueness: 2-Acetyloxysulfonylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
83810-21-3 |
|---|---|
Formule moléculaire |
C4H6O6S |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-acetyloxysulfonylacetic acid |
InChI |
InChI=1S/C4H6O6S/c1-3(5)10-11(8,9)2-4(6)7/h2H2,1H3,(H,6,7) |
Clé InChI |
KAETZOLWRYYISR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OS(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


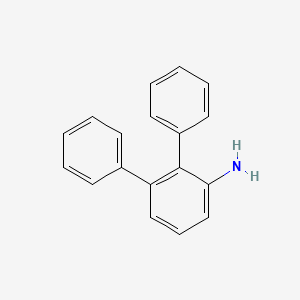
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
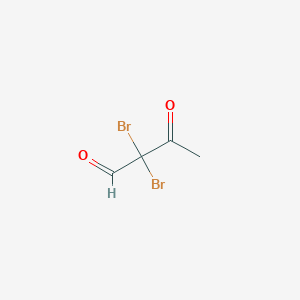
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
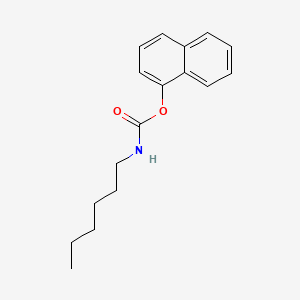

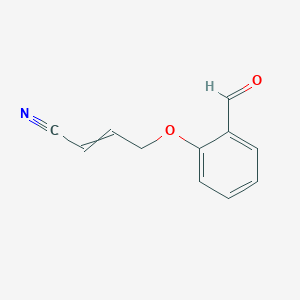
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
